![molecular formula C11H13N3O2S B2914580 5-(ethylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899748-27-7](/img/structure/B2914580.png)
5-(ethylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones from 5-acetyl-N-acyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of pyrimidines involves a six-membered ring with two nitrogen atoms at positions 1 and 3 . The exact structure of “5-(ethylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” could not be found in the available resources.Chemical Reactions Analysis
Pyrimidines undergo a variety of chemical reactions. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .科学研究应用
Antimicrobial Applications
F2805-1586: has been identified as a potential antimicrobial agent. The pyrimidine scaffold, to which F2805-1586 belongs, is known for its structural diversity and synthetic accessibility, making it a valuable candidate for developing new antimicrobial drugs . The compound’s ability to interact with various bacterial and fungal enzymes could inhibit their growth and proliferation.
Anti-Inflammatory Properties
Research indicates that pyrimidine derivatives exhibit significant anti-inflammatory activities. They work by inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-alpha . F2805-1586 could be explored for its efficacy in reducing inflammation in various medical conditions.
Anticancer Activity
Pyrido[2,3-d]pyrimidine derivatives have shown potential as anticancer agents. They can interfere with the proliferation of cancer cells and induce apoptosis. The specific structure of F2805-1586 might allow it to target certain cancer cell lines, providing a pathway for novel cancer therapies .
Antioxidant Effects
The compound may also serve as an antioxidant. Pyrimidine derivatives can act as scavengers for free radicals, protecting cells from oxidative stress. This property is crucial in preventing diseases associated with oxidative damage, such as neurodegenerative disorders .
Antiviral Uses
F2805-1586 could be utilized in the development of antiviral drugs. Pyrimidine derivatives have been effective against a variety of viral infections by inhibiting viral replication or by acting on specific viral enzymes .
Analgesic Potential
Due to the structural flexibility of pyrimidine derivatives, F2805-1586 might be explored for its analgesic properties. It could potentially interact with pain receptors or inflammatory mediators to provide relief from pain without the side effects associated with traditional analgesics .
作用机制
Target of Action
The primary targets of F2805-1586 are yet to be identified. Compounds of the pyrido[2,3-d]pyrimidine class have been known to exhibit a wide range of biological activity . For instance, derivatives of 4-aminopyrido[2,3-d]pyrimidin-5-one have been identified as phosphatidylinositol 3-kinase (PI3K) inhibitors .
Biochemical Pathways
Given the broad spectrum of biological activity associated with pyrido[2,3-d]pyrimidines , it is likely that multiple pathways could be affected. These could include pathways related to cell proliferation, inflammation, and other cellular processes.
Result of Action
The molecular and cellular effects of F2805-1586’s action would depend on its specific targets and mode of action. Given the potential targets and biological activities associated with pyrido[2,3-d]pyrimidines , the compound could potentially have effects on cell proliferation, inflammation, and other cellular processes.
未来方向
属性
IUPAC Name |
5-ethylsulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-4-17-7-5-6-12-9-8(7)10(15)14(3)11(16)13(9)2/h5-6H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWMDGITLKFSKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(ethylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

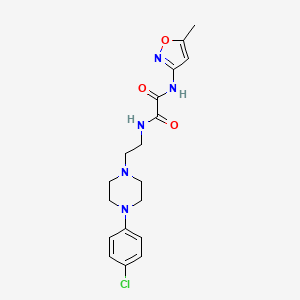
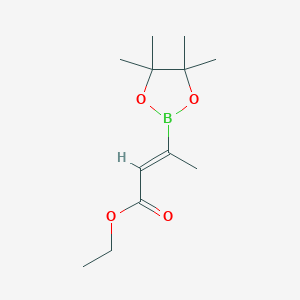
![N-(4-chlorobenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2914500.png)
![8-ethyl-1,7-dimethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2914501.png)
![N'-(2,3-dimethylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2914502.png)
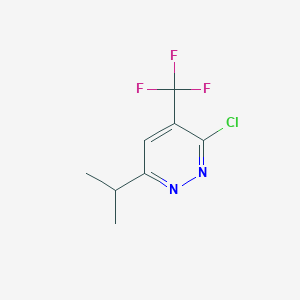

![(1S,4S,5S)-1-Methyl-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B2914510.png)
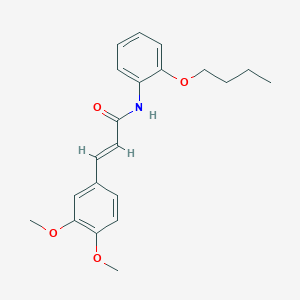
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B2914512.png)
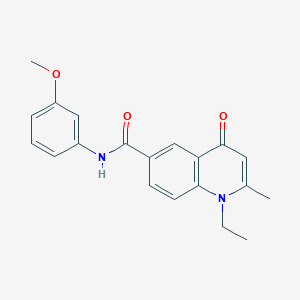


![4-{[4-(2-Thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoic acid](/img/structure/B2914519.png)